molecular formula C6H4F3NOS B11759775 6-(Trifluoromethylthio)pyridin-3-ol

6-(Trifluoromethylthio)pyridin-3-ol

Cat. No.: B11759775
M. Wt: 195.16 g/mol
InChI Key: DLZQBNJNAXUCCW-UHFFFAOYSA-N
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Description

6-(Trifluoromethylthio)pyridin-3-ol is a chemical compound with the molecular formula C6H4F3NO It is characterized by the presence of a trifluoromethylthio group attached to the pyridine ring at the 6th position and a hydroxyl group at the 3rd position

Preparation Methods

The synthesis of 6-(Trifluoromethylthio)pyridin-3-ol typically involves several steps, including the introduction of the trifluoromethylthio group and the hydroxyl group onto the pyridine ring. One common synthetic route involves the use of trifluoromethylthiolation reagents and pyridine derivatives under specific reaction conditions. Industrial production methods may involve catalytic processes and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

6-(Trifluoromethylthio)pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-(Trifluoromethylthio)pyridin-3-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethylthio)pyridin-3-ol involves its interaction with specific molecular targets and pathways The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors

Comparison with Similar Compounds

6-(Trifluoromethylthio)pyridin-3-ol can be compared with other similar compounds, such as:

    6-(Trifluoromethyl)pyridin-3-ol: Similar structure but lacks the thio group, leading to different chemical properties and reactivity.

    3-Hydroxy-6-(trifluoromethyl)pyridine: Similar functional groups but different positions on the pyridine ring, affecting its chemical behavior.

    6-(Trifluoromethylthio)pyridine: Lacks the hydroxyl group, resulting in different reactivity and applications

Properties

Molecular Formula

C6H4F3NOS

Molecular Weight

195.16 g/mol

IUPAC Name

6-(trifluoromethylsulfanyl)pyridin-3-ol

InChI

InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-2-1-4(11)3-10-5/h1-3,11H

InChI Key

DLZQBNJNAXUCCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1O)SC(F)(F)F

Origin of Product

United States

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